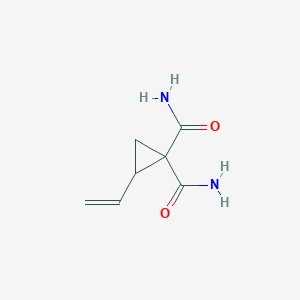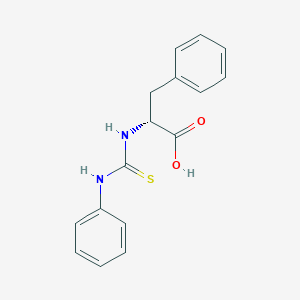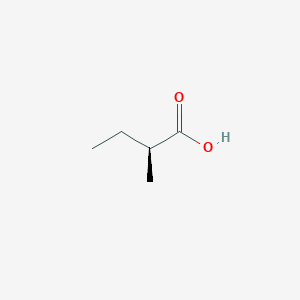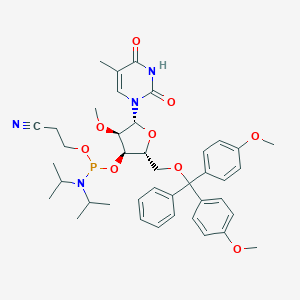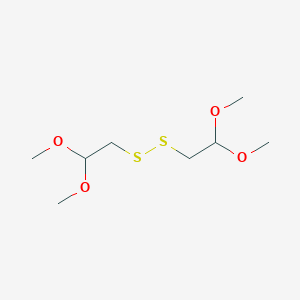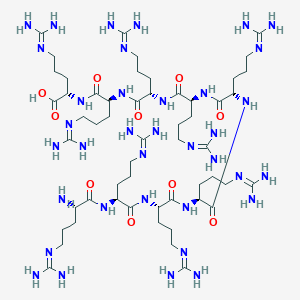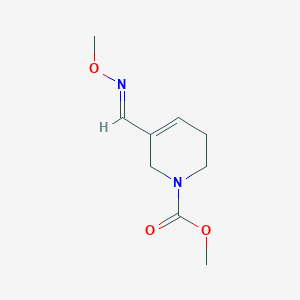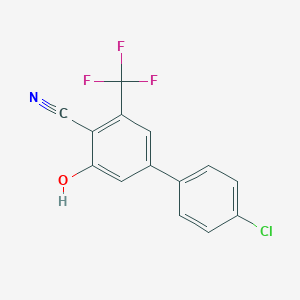
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a suitable benzene derivative. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The chlorophenyl group might be introduced through electrophilic aromatic substitution, and the nitrile group could be added using a cyanation reaction .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . This group is known to significantly influence the electronic properties of the molecules it is part of due to its high electronegativity .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of adjacent protons . The nitrile group could participate in various reactions, such as hydrolysis or reduction .
Applications De Recherche Scientifique
1. Dermatological Applications
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a] is a novel nonsteroidal androgen receptor antagonist designed for dermatological uses, including sebum control and treatment of androgenetic alopecia. This compound exhibits potent and selective activity in vivo and features rapid systemic metabolism, reducing the risk of unwanted systemic side effects. Its reduced potential for phototoxicity is supported by negative results in the 3T3 NRU assay (Li et al., 2008).
2. Analytical Chemistry for Poisoning Diagnosis
A high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides, including 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile, has been developed to aid in the diagnosis of acute poisoning. The assay efficiently measures these compounds in various biological specimens, such as blood, plasma, urine, and tissue homogenates, highlighting its significance in toxicological analysis (Flanagan & Ruprah, 1989).
3. Synthesis of Novel Compounds
Research on the condensation of nitriles, including those of polyhalogenated carboxylic acids and benzonitriles, has led to the synthesis of novel compounds. This includes the development of 2-amino-5,7-dimethyl-2-trifluoro(trichloro)methyl-4-chromanones, highlighting the chemical versatility and potential for creating new substances (Sosnovskikh, 1998).
4. Electrolyte Additive in Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile has been explored as an electrolyte additive for high voltage lithium-ion batteries. Its use significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, indicating its potential for enhancing the performance and longevity of energy storage systems (Huang et al., 2014).
5. Mitochondrial Oxidative Phosphorylation Studies
The compound has been studied for its ability to uncouple oxidative phosphorylation in rat liver mitochondria. This research provides insights into the biological activities and properties of the compound, including its impact on cellular energy processes (Parker, 1965).
6. Development of Novel Soluble Aromatic Polyesters
Research has been conducted on the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. This includes the use of bis(4-carboxyphenoxy) benzonitrile and related compounds, contributing to the field of polymer science and materials engineering (Yu et al., 2009).
Propriétés
Numéro CAS |
147381-62-2 |
|---|---|
Nom du produit |
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
Formule moléculaire |
C14H7ClF3NO |
Poids moléculaire |
297.66 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |
Clé InChI |
JTJAFFNQUGGOQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








